Lophocerine

Description

Properties

CAS No. |

19485-63-3 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

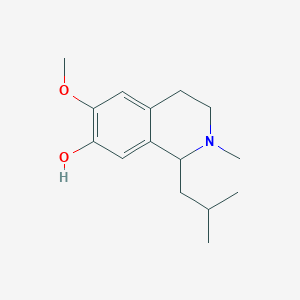

6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-14(17)15(18-4)8-11(12)5-6-16(13)3/h8-10,13,17H,5-7H2,1-4H3 |

InChI Key |

GEHUGSUAESFIIV-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |

Canonical SMILES |

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Cytotoxic Properties

In Vitro Studies:

Recent research has demonstrated that extracts from Lophocereus schottii exhibit significant cytotoxic effects against cancer cells. A study focused on the polar fraction of ethanolic extracts showed that it had an effective concentration (EC50) of 15 μg/mL against murine L5178Y lymphoma cells, which is within acceptable parameters established by the National Cancer Institute . The secondary metabolites identified in these extracts include flavonoids and alkaloids, which are known for their anticancer properties .

Comparison of Extracts:

A study comparing various fractions of Lophocereus schottii found that the polar fraction was three times more effective than cyclophosphamide, a standard chemotherapeutic agent, in inhibiting cell viability . This highlights the potential of Lophocerine as a natural alternative or complementary treatment in oncology.

Traditional Medicine

Historically, Lophocereus schottii has been used in Mexican traditional medicine for treating various ailments, including cancer. Ethnobotanical studies indicate that local populations utilize this cactus for its purported health benefits, although scientific validation has been limited until recent investigations began to substantiate these claims .

Table 1: Summary of Key Studies on this compound

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : Lophocerine’s isobutyl group distinguishes it from benzyl-substituted THIQs like romneine and O-methyldauricine. This bulky substituent may influence bioavailability and target specificity .

- Biosynthetic Uniqueness: Unlike most THIQs derived from tyrosine/dopamine (e.g., salsolinol), this compound utilizes L-leucine, enabling alternative metabolic engineering strategies .

- Enzymatic Flexibility: Ps6OMT and PsCNMT methylate diverse THIQ scaffolds, including this compound and salsolinol derivatives, suggesting broad substrate tolerance .

Pharmacological and Functional Comparison

Anticancer Activity

- This compound: Exhibits potent antiproliferative effects (EC₅₀ = 15 µg/mL at 24 hours) against murine lymphoma L5178Y cells, surpassing cyclophosphamide by threefold .

- Salsolinol Derivatives: N-Methylisosalsoline shows moderate neuroactivity but lacks documented anticancer efficacy .

- O-Methyldauricine: Known for calcium channel blockade rather than antiproliferative effects .

Metabolic Associations

- This compound in COPD : Detected in bronchoalveolar lavage fluid (BALF) of COPD patients, correlating with disease progression. This contrasts with phosphatidylserines and ceramides in the same cohort, which are linked to lipid metabolism dysregulation .

Preparation Methods

Precursor Incorporation and Metabolic Pathways

Tyrosine contributes the C6–C2–N moiety of the tetrahydroisoquinoline nucleus via a series of decarboxylation and condensation reactions. Leucine and mevalonate jointly furnish the C5 isobutyl side chain through divergent pathways: leucine undergoes deamination to yield α-ketoisocaproate, while mevalonate is converted into isopentenyl pyrophosphate (IPP), a key intermediate in terpenoid biosynthesis. The integration of these precursors occurs through a Mannich-like condensation, forming the core structure of this compound (Figure 1).

Table 1: Biosynthetic Precursors of this compound

Oxidative Coupling and Pilocereine Formation

This compound serves as the monomeric precursor to pilocereine, a trimeric alkaloid formed via oxidative phenolic coupling. This transformation involves the stereoselective dimerization of two this compound molecules, followed by a third coupling event, mediated by peroxidase enzymes in L. schottii. Radiolabeling studies using [N-methyl-¹⁴C]this compound demonstrated that the methyl groups remain intact during this process, confirming the fidelity of the coupling mechanism.

Chemical Synthesis of this compound

While biosynthetic routes dominate natural production, chemical synthesis provides a scalable alternative for this compound production. A notable synthetic approach, developed by Somei et al., employs a reductive amino-cyclization strategy to construct the tetrahydroisoquinoline core.

Reductive Amino-Cyclization Strategy

The synthesis begins with indole-3-carbaldehyde (8 ), which undergoes a four-step sequence to yield intermediate 9 (Scheme 1). Key transformations include:

-

Nitroalkene Formation : Condensation with nitromethane in the presence of ammonium acetate.

-

Reductive Cyclization : Treatment with zinc amalgam in methanol-HCl generates the tetrahydroisoquinoline framework via intramolecular Mannich reaction.

-

N-Methylation : Reaction with methyl iodide introduces the N-methyl group.

The final step achieves a 46% overall yield, with the stereochemistry controlled by the rigidity of the intermediate carbocation.

Table 2: Synthetic Route to (±)-Lophocerine

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitroalkene formation | NH₄OAc, MeOH, reflux | 89% |

| 2 | Reductive cyclization | Zn(Hg), HCl, MeOH, 25°C | 62% |

| 3 | N-Methylation | CH₃I, K₂CO₃, acetone | 78% |

| 4 | Purification | Column chromatography | 46% |

Challenges in Stereochemical Control

The racemic nature of synthetic this compound contrasts with the enantiomerically pure natural product, highlighting limitations in current methodologies. Epimerization at the C-1 position during N-methylation remains a critical issue, necessitating further development of asymmetric catalysis techniques.

Analytical Characterization of this compound

Extraction and Isolation

This compound is typically extracted from L. schottii stems using ethanol (1:10 w/v), followed by fractionation with hexane to separate polar and nonpolar components. The polar fraction, enriched in alkaloids, is further purified via silica gel chromatography, yielding this compound with a recovery rate of 0.65% (w/v).

Spectroscopic Identification

-

¹H NMR : Key signals include δ 6.72 (s, 1H, aromatic), δ 3.85 (s, 3H, OCH₃), and δ 2.45 (m, 2H, isobutyl).

-

MS : Molecular ion peak at m/z 273 [M+H]⁺, with fragment ions at m/z 258 (loss of CH₃) and 230 (loss of isobutylene).

Table 3: Analytical Parameters for this compound

Q & A

Basic Research Questions

Q. How can Lophocerine be reliably identified and characterized in plant extracts?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) with specific solvent systems (e.g., chloroform:methanol mixtures) can preliminarily isolate this compound . Confirm identity via nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with published studies, such as O´Donovan and Barry (1974), which detail biosynthetic intermediates in Lophocereus schottii .

Q. What experimental approaches are recommended for isolating this compound from natural sources?

- Methodological Answer : Optimize extraction using polar solvents like methanol or ethanol due to this compound’s solubility profile . Follow with liquid-liquid partitioning (e.g., chloroform/water) to concentrate the compound. Final purification can be achieved via column chromatography with silica gel or reversed-phase HPLC. Validate purity using melting point analysis and comparative TLC against known standards .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Prioritize its solubility in methanol, chloroform, and ether for solvent selection in extraction . Note its reactivity with ferrous salts, which may influence storage conditions (e.g., avoiding metal contamination). The compound’s purple coloration in free-base form can serve as a visual indicator during purification .

Advanced Research Questions

Q. How can contradictory data on this compound’s biosynthetic pathways be systematically addressed?

- Methodological Answer : Conduct isotopic labeling experiments (e.g., C or C tracing) to track precursor incorporation, as done in Schütte and Seelig (1969) . Compare results across plant species and growth conditions to identify environmental or genetic variables affecting biosynthesis. Replicate historical protocols (e.g., O´Donovan and Barry, 1974) to assess reproducibility .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Perform multi-dimensional NMR (e.g., H-C HSQC) to resolve overlapping signals. Cross-validate findings with computational chemistry tools (e.g., density functional theory for predicting chemical shifts). Publish raw spectral data in supplementary materials to enable peer verification .

Q. How can computational models predict this compound’s reactivity in novel synthetic applications?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT or molecular dynamics simulations) to model electron distribution and reactive sites. Validate predictions with small-scale synthetic experiments, varying catalysts and solvents. Reference theoretical frameworks from analogous alkaloids to guide hypothesis generation .

Q. What experimental controls are essential when studying this compound’s biological activity?

- Methodological Answer : Include negative controls (solvent-only treatments) and positive controls (e.g., known cytotoxic agents) in bioassays. Account for matrix effects by spiking plant extracts with pure this compound. Use dose-response curves to differentiate specific activity from background noise .

Methodological Considerations

- Data Reproducibility : Document experimental parameters exhaustively (e.g., solvent ratios, temperature gradients) to align with Beilstein Journal of Organic Chemistry guidelines .

- Conflict Resolution : Apply triangulation by combining multiple analytical techniques (e.g., NMR, MS, X-ray crystallography) to confirm structural assignments .

- Ethical Reporting : Disclose all modifications to published protocols and negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.